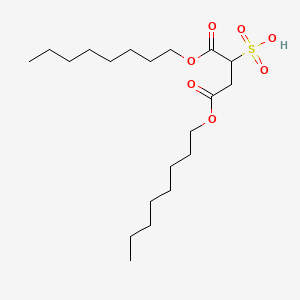
Succinic acid, sulfo-, 1,4-dioctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, sulfo-, 1,4-dioctyl ester, also known as dioctyl sulfosuccinate, is a compound with the chemical formula C16H30O6S and a molecular weight of 354.46 g/mol . It is commonly used as an emulsifier and wetting agent in various industries, including pharmaceuticals, personal care products, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, sulfo-, 1,4-dioctyl ester involves the esterification of maleic anhydride with sec-octanol under the catalysis of p-toluenesulfonic acid at 120-140°C . The resulting ester is then sulfonated using sodium metabisulfite to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The esterification reaction is carried out in large reactors, and the sulfonation step is carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Succinic acid, sulfo-, 1,4-dioctyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases and specific solvents.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Succinic acid, sulfo-, 1,4-dioctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in biological assays and as a component in cell culture media.
Medicine: It is used in pharmaceutical formulations as a solubilizing agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of succinic acid, sulfo-, 1,4-dioctyl ester involves its ability to reduce surface tension and enhance the solubility of other compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating the penetration and distribution of active ingredients in various formulations .
Comparison with Similar Compounds
Similar Compounds
Sodium sulfosuccinate esters: These compounds have similar surfactant properties and are used in cosmetics, pharmaceuticals, and cleaning agents.
Dioctyl sodium sulfosuccinate: This compound is widely used as a stool softener and has similar emulsifying properties.
Uniqueness
Succinic acid, sulfo-, 1,4-dioctyl ester is unique due to its specific ester structure, which provides distinct solubilizing and wetting properties. Its ability to function effectively in various pH conditions and its compatibility with a wide range of other chemicals make it a versatile and valuable compound in multiple applications .
Properties
Key on ui mechanism of action |
The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. |
|---|---|
CAS No. |
2373-23-1 |
Molecular Formula |
C20H38O7S |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI Key |
OXLXSOPFNVKUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)






